molecular formula C8H8INO B3143292 3-Iodo-2-methylbenzamide CAS No. 52107-88-7

3-Iodo-2-methylbenzamide

Cat. No.: B3143292
CAS No.: 52107-88-7
M. Wt: 261.06 g/mol
InChI Key: DJPSBVMKTDXUEX-UHFFFAOYSA-N
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Description

3-Iodo-2-methylbenzamide: is an organic compound with the molecular formula C8H8INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry: 3-Iodo-2-methylbenzamide is used as a precursor in the synthesis of more complex organic molecules. Its iodine atom serves as a versatile leaving group in various substitution reactions, making it valuable in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and structural features make it a useful intermediate in the synthesis of active ingredients.

Safety and Hazards

3-Iodo-2-methylbenzamide is for research use only . It may cause eye irritation, skin irritation, and respiratory tract irritation . It is recommended to use proper personal protective equipment when handling this compound .

Future Directions

3-Iodo-2-methylbenzamide is currently used for research purposes . Future research could explore its potential applications in various fields, such as drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbenzamide typically involves the iodination of 2-methylbenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylbenzamide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Substitution: 2-Methylbenzamide.

    Oxidation: 3-Iodo-2-methylbenzoic acid.

    Reduction: 2-Methylbenzamide.

Comparison with Similar Compounds

    2-Iodo-3-methylbenzamide: Similar structure but with different substitution pattern.

    3-Bromo-2-methylbenzamide: Bromine instead of iodine.

    3-Iodo-4-methylbenzamide: Methyl group at the fourth position instead of the second.

Uniqueness: 3-Iodo-2-methylbenzamide is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and interaction with other molecules. The presence of iodine makes it a valuable compound for halogen bonding studies and as a precursor in organic synthesis.

Properties

IUPAC Name

3-iodo-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPSBVMKTDXUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318858
Record name 3-Iodo-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-88-7
Record name 3-Iodo-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52107-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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